molecular formula C14H17N3O5 B5115667 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5115667
M. Wt: 307.30 g/mol
InChI Key: ZESBGBWTNXVJRA-UHFFFAOYSA-N
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Description

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a nitro group, a benzodioxole ring, and a piperidine carboxamide moiety

Properties

IUPAC Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c15-14(18)9-1-3-16(4-2-9)7-10-5-12-13(22-8-21-12)6-11(10)17(19)20/h5-6,9H,1-4,7-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESBGBWTNXVJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This can be achieved through the nitration of 1,3-benzodioxole, followed by the introduction of a methyl group. The resulting intermediate is then reacted with piperidine and carboxamide to form the final compound. Common reagents used in these reactions include nitric acid for nitration and various catalysts for the subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The compound may exert its effects through pathways involving oxidative stress and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Uniqueness

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide is unique due to the presence of the piperidine carboxamide moiety, which distinguishes it from other benzodioxole derivatives. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for research and development .

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